molecular formula C12H24O11 B1215825 Maltitol CAS No. 585-88-6

Maltitol

カタログ番号 B1215825
CAS番号: 585-88-6
分子量: 344.31 g/mol
InChIキー: VQHSOMBJVWLPSR-WUJBLJFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Maltitol (C₁₂H₂₄O₁₁), also known as 4-O-α-glucopyranosyl-D-sorbitol, belongs to the polyols family. It is a hygroscopic non-reducing sugar and a disaccharide polyol. Maltitol has gained prominence as an alternative sweetener to sucrose due to its approximately 75–90% sweetness compared to sucrose and similar properties .

2.

Synthesis Analysis

Maltitol can be synthesized through the hydrogenation of maltose. During this process, two glucose molecules combine, and one of them undergoes reduction to form maltitol. The resulting compound has a structure resembling that of sucrose but with a reduced calorie content .

3.

Molecular Structure Analysis

The molecular formula of maltitol is C₁₂H₂₄O₁₁. It consists of a sorbitol molecule (a sugar alcohol) linked to a glucose molecule via a glycosidic bond. The structure of maltitol is similar to that of sucrose, except for the absence of a reducing end .

4.

Chemical Reactions Analysis

Maltitol can undergo various chemical reactions, including hydrolysis, oxidation, and esterification. Its hydrolysis yields glucose and sorbitol. Additionally, maltitol can participate in Maillard reactions, leading to browning and flavor development in food products .

6.

Physical And Chemical Properties Analysis

  • Viscosity : It exhibits high viscosity in aqueous solutions .

7.

科学的研究の応用

Impact on Digestive and Metabolic Processes

  • Intestinal Glucose Absorption and Muscle Glucose Uptake : Maltitol inhibits glucose absorption in the small intestine and can increase glucose uptake in muscle tissues in the presence of insulin. However, it does not significantly affect blood glucose levels, gastric emptying, or digesta transit in normal or type 2 diabetic rats (Chukwuma, Ibrahim, & Islam, 2017).

Applications in the Food Industry

  • Food Industry Applications : Maltitol is used in a variety of food products, including bakery and dairy items, chocolate, and sweets. It is considered a good alternative to sucrose, posing little risk at lower doses. However, high doses can cause diarrhea and complications (Saraiva et al., 2020).

Effects on Dental Health

  • Dental Caries and Oral Health : Maltitol does not promote dental caries in rats and can inhibit the growth and acid production of Streptococcus mutans, a bacteria implicated in tooth decay. It is also used in chewing gums, affecting the dental plaque biofilm microbiota composition (Ooshima et al., 1992; Keijser et al., 2018; Zhang Yan, 2014).

Influence on Calcium Absorption and Bone Health

Impact on Glycemic and Insulinemic Responses

  • Glycemic and Insulinemic Responses : When consumed in place of sugars like dextrose in food, maltitol can lower postprandial glycemic and insulinaemic responses, indicating its potential as a sugar substitute in food products (Respondek et al., 2014).

Safety And Hazards

将来の方向性

Maltitol’s role in the food industry is likely to grow as processors seek alternative sweeteners without compromising health .

特性

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHSOMBJVWLPSR-WUJBLJFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044444
Record name 4-O-alpha-D-Glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder, Solid
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Maltitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water, slightly soluble in ethanol
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Maltitol
Source Hazardous Substances Data Bank (HSDB)
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Product Name

Maltitol

Color/Form

White powder

CAS RN

585-88-6
Record name Maltitol
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Record name Maltitol [BAN:NF]
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Record name Maltitol
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Record name D-Glucitol, 4-O-.alpha.-D-glucopyranosyl-
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Record name 4-O-alpha-D-Glucopyranosyl-D-glucitol
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Record name 4-O-α-D-glucopyranosyl-D-glucitol
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Record name MALTITOL
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Record name Maltitol
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maltitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 to 151 °C, 146-147 °C, 147 - 153 °C
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Maltitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maltitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
13,800
Citations
A Saraiva, C Carrascosa, D Raheem, F Ramos… - International Journal of …, 2020 - mdpi.com
… sweetener maltitol … maltitol’s food safety and industry applications, its metabolism and its impacts on human health. According to our main research outcome, we can assume that maltitol …
Number of citations: 51 www.mdpi.com
V Dobreva, M Hadjikinova, A Slavov… - … & Technology (1313 …, 2013 - search.ebscohost.com
On the basis of reference data, the functional properties of maltitol, as a sweetener, have been presented and compared with that of traditional sweet ingredient sucrose. The production …
Number of citations: 23 search.ebscohost.com
A Nakheli, A Eljazouli, M Elmorabit… - Journal of Physics …, 1999 - iopscience.iop.org
Les masses volumiques ρ (θ) de maltitol, glucose et sorbitol ont été mesurées par pycnométrie et par dilatométrie. Les variations de la masse volumique en fonction de la température …
Number of citations: 18 iopscience.iop.org
MW Kearsley, RC Deis - Sweeteners and sugar alternatives in …, 2012 - Wiley Online Library
… to fully metabolise maltitol in the small intestine, and maltitol is also … maltitol where the bacteria in the mouth also do not possess the necessary enzymes to fully metabolise maltitol…
Number of citations: 18 onlinelibrary.wiley.com
A Faivre, G Niquet, M Maglione, J Fornazero… - The European Physical …, 1999 - Springer
… 323 K for maltitol [24], as measured by DSC at a heating rate of 3 K/min. The higher value of Tg for maltitol can be … The ratio Tg/Tf is respectively of 0.73 for sorbitol and 0.77 for maltitol. …
Number of citations: 99 link.springer.com
M Siniti, S Jabrane, JM Létoffé - Thermochimica acta, 1999 - Elsevier
… For sorbitol/mannitol and sorbitol/maltitol mixtures, the equilibrium phases could … maltitol/water phase diagram presented simpler behavior than sorbitol/water despite the fact that maltitol …
Number of citations: 55 www.sciencedirect.com
R Lian-Loh, GG Birch, ME Coates - British Journal of Nutrition, 1982 - cambridge.org
… 2 g maltitol. Urine and faeces were collected during the following 24 h and their contents of maltitol … amounts of sorbitol found in the urine indicated that the maltitol had been hydrolysed. …
Number of citations: 30 www.cambridge.org
A Ruskone-Fourmestraux, A Attar… - European journal of …, 2003 - nature.com
Aim: We aimed to evaluate the gastro-intestinal tolerance to an indigestible bulking sweetener containing sugar alcohol using a double-blind random cross-over study. Method: In order …
Number of citations: 47 www.nature.com
N Sahiner - Materials Science and Engineering: C, 2018 - Elsevier
Here, a facile method for the preparation of polymeric particles from a sugar molecule, maltitol (ML) in single step was reported via microemulsion polymerization/crosslinking technique …
Number of citations: 13 www.sciencedirect.com
S Edwardsson, D Birkhed, B Mejàre - Acta Odontologica …, 1977 - Taylor & Francis
… concluded that the studied strains fermented maltitol only slightly or not at all. The aim of the present study was to compare the acid production from maltitol with that from LycasinB’, …
Number of citations: 104 www.tandfonline.com

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